molecular formula C22H20BrNO6 B3538111 METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B3538111
M. Wt: 474.3 g/mol
InChI Key: MDXJFBYTULSWLE-UHFFFAOYSA-N
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Description

METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Carbamoylation: The carbamoyl group can be introduced through the reaction of the intermediate compound with an isocyanate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may have potential as a lead compound for the development of new drugs.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[7-[2-(3-bromoanilino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO6/c1-12-16-7-8-18(29-11-19(25)24-15-6-4-5-14(23)9-15)13(2)21(16)30-22(27)17(12)10-20(26)28-3/h4-9H,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXJFBYTULSWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=CC=C3)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 2
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METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 3
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METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(7-{[(3-BROMOPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

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